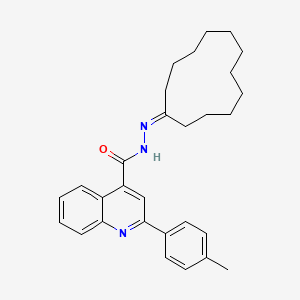
N'-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal and synthetic organic chemistry. This particular compound is characterized by the presence of a quinoline core, a cyclododecylidene group, and a 4-methylphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Miller, and Friedländer syntheses . These methods often involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
For the specific synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide, the following steps are generally involved:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Cyclododecylidene Group Addition: Finally, the cyclododecylidene group can be added through a condensation reaction with cyclododecanone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbohydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe for studying biological systems due to the quinoline core’s fluorescent properties.
Medicine: Investigation of its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
相似化合物的比较
Similar Compounds
Quinoline-4-carbohydrazide: A simpler analog without the cyclododecylidene and 4-methylphenyl groups.
2-Phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N’-cyclododecylidene-2-phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is unique due to the presence of both the cyclododecylidene and 4-methylphenyl groups, which may confer distinct physicochemical properties and biological activities. These structural features can enhance its solubility, stability, and interaction with biological targets compared to simpler analogs.
属性
CAS 编号 |
351156-37-1 |
|---|---|
分子式 |
C29H35N3O |
分子量 |
441.6 g/mol |
IUPAC 名称 |
N-(cyclododecylideneamino)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H35N3O/c1-22-17-19-23(20-18-22)28-21-26(25-15-11-12-16-27(25)30-28)29(33)32-31-24-13-9-7-5-3-2-4-6-8-10-14-24/h11-12,15-21H,2-10,13-14H2,1H3,(H,32,33) |
InChI 键 |
ABAMGWDEQJUJJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C4CCCCCCCCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















